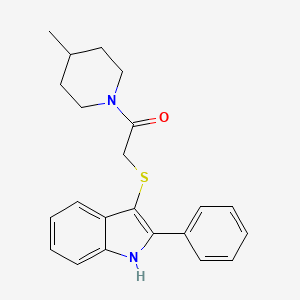

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-16-11-13-24(14-12-16)20(25)15-26-22-18-9-5-6-10-19(18)23-21(22)17-7-3-2-4-8-17/h2-10,16,23H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLAVISKVGOQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromoacetylation of 4-Methylpiperidine

The synthesis begins with the reaction of 4-methylpiperidine (1.0 eq) with bromoacetyl bromide (1.3 eq) in anhydrous dichloromethane (DCM) at 0°C under nitrogen. Triethylamine (1.5 eq) neutralizes HBr, driving the reaction to completion.

Reaction Conditions :

- Temperature: 0°C → room temperature (24 h)

- Workup: Extraction with saturated NaHCO₃, drying (Na₂SO₄), and solvent evaporation.

- Yield: 85–90%.

Analytical Data :

- ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 2H, COCH₂Br), 3.70–3.40 (m, 4H, piperidine N-CH₂), 2.85 (m, 1H, piperidine CH), 1.80–1.40 (m, 5H, piperidine CH₂ and CH₃).

Preparation of 2-Phenyl-1H-indol-3-yl Thiol

Direct Thiolation of 2-Phenylindole

2-Phenylindole (1.0 eq) reacts with Lawesson’s reagent (0.6 eq) in toluene at 110°C for 6 h, introducing a thiol group at the 3-position.

Reaction Conditions :

Alternative Route via 3-Bromo-2-phenylindole

For higher regioselectivity, 3-bromo-2-phenylindole (1.0 eq) undergoes nucleophilic substitution with thiourea (2.0 eq) in ethanol under reflux (12 h), followed by acidic hydrolysis (HCl, 6M).

Reaction Conditions :

Thioether Coupling: Final Step Synthesis

The key step involves reacting 2-bromo-1-(4-methylpiperidin-1-yl)ethanone (1.2 eq) with 2-phenyl-1H-indol-3-yl thiol (1.0 eq) in dimethylformamide (DMF) using potassium carbonate (2.0 eq) as a base and tetrabutylammonium iodide (TBAI, 0.1 eq) as a phase-transfer catalyst.

Optimized Conditions :

- Temperature: 70°C, 4 h

- Workup: Extraction with ethyl acetate/water, column chromatography (EtOAc/hexane, 3:1)

- Yield: 60–72%.

Mechanistic Insight :

The thiolate anion attacks the electrophilic carbon of the bromoethanone, displacing bromide. TBAI enhances solubility and reaction rate by stabilizing ionic intermediates.

Alternative Synthetic Pathways

Mitsunobu Reaction for Thioether Formation

Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the thiol and alcohol precursors couple at room temperature in tetrahydrofuran (THF). However, this method is less favored due to higher costs and moderate yields (50–55%).

One-Pot Tandem Synthesis

A patent-derived approach combines 4-methylpiperidine, bromoacetyl chloride, and 2-phenylindole-3-thiol in a single pot with K₂CO₃/TBAI in acetone. This method reduces purification steps but achieves lower yields (58–62%).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.4 min.

Challenges and Optimization Strategies

- Thiol Oxidation : Conducting reactions under nitrogen or using antioxidants (e.g., BHT) prevents disulfide formation.

- Piperidine Basicity : Excess base (K₂CO₃) ensures complete deprotonation of the thiol but may require careful pH control to avoid side reactions.

- Solvent Selection : DMF outperforms acetone or THF in solubilizing both polar and nonpolar intermediates.

Comparative Evaluation of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Standard Coupling | 72 | 98 | High | Excellent |

| Mitsunobu | 55 | 95 | Low | Moderate |

| One-Pot | 62 | 97 | Moderate | Good |

Chemical Reactions Analysis

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl group if present.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The indole moiety is known to engage in π-π stacking interactions, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups: Compounds with nitro (NO₂) or chloro (Cl) substituents on the indole ring (e.g., 5-nitro or 5-chloro) and electron-withdrawing groups on the thiophenyl ring (e.g., 4-nitro, 4-bromo) exhibit superior antimalarial activity. For example, 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone has a pIC₅₀ of 8.2129, outperforming chloroquine (pIC₅₀ = 7.5528) .

- However, the 4-methylpiperidine may improve solubility and reduce toxicity, as seen in structurally related compounds .

Toxicity and Selectivity

- While toxicity data for the target compound are unavailable, its structural similarity to these derivatives suggests a favorable safety profile.

- The 4-methylpiperidine group in the target compound may reduce off-target interactions due to steric or electronic effects.

Molecular Interactions and Structural Insights

- Hydrogen Bonding and Stacking: Crystal structures of indole derivatives (e.g., 1-(2-phenyl-1H-indol-3-yl)ethanone) reveal C(6) chains stabilized by N–H⋯O hydrogen bonds and π–π stacking . The target compound’s 2-phenylindole and thioether groups likely participate in similar interactions, influencing crystal packing and bioavailability.

- Role of 4-Methylpiperidine: Computational studies on (4-methylphenyl)(4-methylpiperidin-1-yl)methanone highlight the electron-donating nature of the 4-methylpiperidine group, which may modulate charge distribution and binding affinity in the target compound .

Biological Activity

1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This compound incorporates a piperidine ring, an indole moiety, and a thioether linkage, which contribute to its interactions with various biological targets.

Chemical Structure

The IUPAC name of the compound is 1-(4-methylpiperidin-1-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethanone. Its molecular formula is C22H24N2OS, and it possesses a molar mass of 372.50 g/mol. The structural features include:

| Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Indole Moiety | A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. |

| Thioether Linkage | A sulfur atom connecting the indole and ethanone groups. |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety is known for engaging in π-π stacking interactions, while the piperidine ring facilitates hydrogen bonding and ionic interactions, modulating biological pathways effectively.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Antiviral Activity

Studies have shown that compounds with similar structures can inhibit viral replication. For instance, inhibitors targeting host kinases like AAK1 and GAK have demonstrated antiviral properties against dengue virus (DENV), suggesting that this compound may also possess similar activity due to its structural characteristics .

Case Studies

A few relevant studies highlight the biological activity of structurally related compounds:

- Antiviral Efficacy : A study illustrated the antiviral effects of indole derivatives against DENV in human primary monocyte-derived dendritic cells (MDDCs), emphasizing the relevance of structural features in mediating these effects .

- Cytotoxicity in Cancer Cells : Compounds similar to this one have been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Comparative Analysis

To better understand the unique attributes of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(4-methylpiperidin-1-yl)-2-(phenylthio)ethanone | Lacks indole moiety | Limited biological activity |

| 2-phenyl-1H-indole-3-thiol | Contains indole and thiol groups | Moderate anticancer activity |

| 4-methylpiperidine-1-thiol | Contains piperidine and thiol groups | Limited interaction potential |

Q & A

Q. What are the key steps for synthesizing 1-(4-methylpiperidin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone, and how can purity be ensured?

- Answer : Synthesis typically involves: (i) Thioether formation : Reacting 2-phenyl-1H-indole-3-thiol with a halogenated ethanone precursor (e.g., 2-chloro-1-(4-methylpiperidin-1-yl)ethanone) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond . (ii) Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to isolate the product. (iii) Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., indole NH signal at δ 10–12 ppm, piperidine protons at δ 1.5–3.0 ppm) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Answer :

- NMR spectroscopy : Assign peaks for the indole NH (δ ~11 ppm), methylpiperidine protons (δ 1.2–2.8 ppm), and carbonyl carbon (δ ~200 ppm in ¹³C NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching the theoretical mass (C₂₂H₂₃N₂OS: calc. 379.158 g/mol) .

- FT-IR : Detect characteristic bands for C=O (~1680 cm⁻¹) and S–C (~650 cm⁻¹) .

Q. What structural features influence its reactivity and potential biological interactions?

- Answer :

- Indole-thioether moiety : Enhances π-π stacking with aromatic residues in proteins and redox activity .

- 4-Methylpiperidine : Increases lipophilicity (logP ~3.5), aiding blood-brain barrier penetration .

- Ethanone bridge : Stabilizes conformation via intramolecular hydrogen bonding (e.g., NH⋯O=C interactions) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

- Answer :

- Single-crystal X-ray diffraction : Use SHELX software to refine data and analyze bond angles/distances. For example, the dihedral angle between indole and piperidine rings (likely 60–80°) impacts binding pocket compatibility .

- Weak interactions : Identify C–H⋯O/N hydrogen bonds and π-stacking (e.g., indole-phenyl interactions at 3.5–4.0 Å spacing) that stabilize crystal packing .

Q. What computational methods predict binding affinities to biological targets?

- Answer :

- Molecular docking (AutoDock/Vina) : Screen against receptors (e.g., serotonin or kinase targets) using the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .

- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns) .

- QSAR models : Correlate substituent effects (e.g., methylpiperidine vs. piperazine) with activity using descriptors like polar surface area or H-bond acceptors .

Q. How can conflicting bioactivity data from in vitro assays be resolved?

- Answer :

- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 μM) to identify IC₅₀/EC₅₀ values and rule out false positives from cytotoxicity (e.g., MTT assay) .

- Off-target profiling : Use kinase/GPCR panels to confirm selectivity (e.g., >50% inhibition at 10 μM indicates promiscuity) .

- Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with assays .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular weight | 379.158 g/mol | |

| logP (predicted) | 3.5 (Schrödinger QikProp) | |

| Solubility (DMSO) | >50 mM | |

| Hydrogen bond acceptors | 3 (O, S, N) |

Q. Table 2. Common Synthetic Challenges and Solutions

| Challenge | Solution | Reference |

|---|---|---|

| Low thioether yield | Use excess thiol (1.5 eq) and DMF at 80°C | |

| Piperidine ring oxidation | Conduct reactions under N₂ atmosphere | |

| Purification difficulties | Employ reverse-phase HPLC (C18 column) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.